molecular formula C14H19NO4 B11815910 Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate

Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate

Cat. No.: B11815910
M. Wt: 265.30 g/mol
InChI Key: VDDHFOBXAAWISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate is a fine chemical intermediate of significant interest in advanced pharmaceutical research and development. Its primary research application lies in its role as a key synthetic precursor in the preparation of more complex bioactive molecules. Patents and scientific literature highlight its utility in multi-step synthetic pathways, particularly for the construction of functionalized amino acid derivatives and related compounds that are investigated for their potential biological activity . Researchers value this compound for its molecular structure, which incorporates both amide and ester functional groups, making it a versatile building block for further chemical modifications. The presence of these functional groups allows for targeted reactions to extend the carbon chain or introduce new pharmacophores, which is a critical step in the design and discovery of new therapeutic agents . The ongoing investigation of related structures in medicinal chemistry, such as the exploration of novel compounds for targeting enzymes like matrix metalloproteinases (MMPs), underscores the research value of versatile intermediates like this compound in developing potential treatments for conditions such as cancer . Its application is strictly confined to laboratory research for the purpose of developing and synthesizing new chemical entities.

Properties

IUPAC Name

ethyl 2-[(2-benzyl-3-hydroxypropanoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-19-13(17)9-15-14(18)12(10-16)8-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHFOBXAAWISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Mixed Anhydride Intermediates

A widely documented method involves the formation of a mixed anhydride intermediate to facilitate amidation. In one approach, ethyl acetate derivatives are reacted with 2-benzyl-3-hydroxypropanamide in the presence of alkyl chloroformates (e.g., isobutyl chloroformate) and bases such as N-methylmorpholine. The reaction proceeds at low temperatures (-78°C) in tetrahydrofuran (THF), yielding the target compound after aqueous workup. This method emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the reactive intermediate.

A modified protocol substitutes THF with ethyl acetate as the solvent, enabling a simpler isolation process. After reaction completion, the mixture is washed with saturated ammonium chloride to remove residual bases, followed by extraction with ethyl acetate. This adjustment reduces production costs while maintaining yields above 85%.

Hydrogenation-Based Approaches

Hydrogenation plays a pivotal role in deprotecting intermediates during synthesis. For instance, a benzyl-protected azido intermediate is subjected to hydrogenation at 25–30°C under 3.8 kg/cm² hydrogen pressure using 5% palladium on carbon (Pd/C). This step cleaves the benzyl group while reducing the azide to an amine, which is subsequently acetylated to form the final product. The use of ethyl acetate as both a reaction solvent and extraction medium streamlines the process, avoiding solvent switches and minimizing yield loss.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Temperature control is critical during mixed anhydride formation. Reactions conducted below -10°C minimize side reactions such as ester hydrolysis or racemization. Solvent polarity also influences reaction kinetics: polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate amidation but require stringent moisture control, whereas ethyl acetate offers a balance between reactivity and practicality.

Catalytic Systems

Pd/C remains the catalyst of choice for hydrogenation due to its high activity and selectivity. Catalyst loading between 5–10% by weight ensures complete reduction of azide intermediates without over-hydrogenation. Post-reaction filtration through Celite® pads effectively removes catalyst residues, preventing contamination during crystallization.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Crude product purification often employs ethyl acetate/heptane mixtures in ratios ranging from 2:1 to 1:2. For example, dissolving the crude material in 3 volumes of ethyl acetate followed by gradual addition of heptane induces crystallization. Cooling to 10°C maximizes yield by reducing compound solubility. This method achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Column Chromatography Alternatives

To circumvent column chromatography, iterative washing with aliphatic acetates (e.g., isoamyl acetate) effectively removes hydrophobic impurities. This approach is particularly advantageous for large-scale production, reducing solvent consumption and processing time.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, highlighting advantages and limitations:

MethodConditionsYieldPurityKey Advantage
Mixed AnhydrideTHF, -78°C, N-methylmorpholine82%97%High enantiomeric excess
Ethyl AcetateEthyl acetate, 25–30°C, Pd/C88%98%Cost-effective, scalable
Solvent-AntisolventEthyl acetate/heptane, 10°C90%99%Minimal solvent waste

Challenges and Mitigation Strategies

Byproduct Formation

Racemization during amidation is a persistent issue, particularly at elevated temperatures. Implementing low-temperature reactions (-78°C) and chiral auxiliaries reduces this risk. Additionally, using freshly distilled alkyl chloroformates minimizes side reactions from reagent decomposition.

Scalability Constraints

Hydrogenation at high pressures (e.g., 98 psi) poses safety challenges in industrial settings. Substituting atmospheric-pressure hydrogenation with transfer hydrogenation using ammonium formate has shown promise in preliminary studies, though yields require optimization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate serves as a building block in organic synthesis. Its chiral nature allows for the preparation of enantiomerically pure compounds, making it valuable in asymmetric synthesis.

Biology

The compound is utilized in studies focusing on enzyme-substrate interactions and protein interactions. Its structural complexity makes it suitable for modeling biochemical assays that investigate cellular processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate . Its unique structure may provide new therapeutic pathways for various diseases.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest it enhances neuronal survival and function.
  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 25 μM
Pseudomonas aeruginosa≤ 32 μg/mL
Bacillus cereusNot specified

Study on Inflammatory Disorders

A study investigating the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

Neuroprotective Study

In neuronal cultures, treatment with the compound led to enhanced neurite outgrowth at concentrations as low as 0.1 mmol/L, indicating its potential role in neurodegenerative disease therapies.

Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, supporting further investigation into its use as an antibacterial agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxypropanamido moiety, which can then interact with biological targets. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Imidazole-Based Ethyl Acetate Derivatives

highlights several imidazole-containing ethyl acetate analogs (Figure 1), which differ in substituents on the imidazole ring. Key examples include:

  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A)
  • Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]acetate (Compound B)
  • Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Compound C)
Property Compound A Compound B Compound C Target Compound
Substituents Diphenyl Trimethoxyphenyl 4-Chlorophenyl Benzyl, hydroxy
Molecular Weight ~350 g/mol ~410 g/mol ~370 g/mol ~295 g/mol
Bioactivity Anticancer (in silico) Antiproliferative Antimicrobial Undocumented

Key Differences :

  • The target compound lacks the imidazole ring but shares the ethyl ester group.
  • Imidazole derivatives exhibit varied bioactivities depending on substituents, whereas the hydroxyl and benzyl groups in the target compound may influence solubility or hydrogen-bonding interactions.

Benzamide Derivatives with Neuroleptic Activity

describes neuroleptic benzamides such as YM-09151-2, a cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. These compounds show potent inhibition of apomorphine-induced behavior in rats, with activities up to 408 times greater than metoclopramide .

Property YM-09151-2 Target Compound
Core Structure Benzamide-pyrrolidine Propanamido-acetate
Functional Groups Chloro, methoxy Hydroxy, benzyl
Bioactivity Neuroleptic Undocumented

Key Differences :

  • The target compound’s ester and hydroxyl groups may reduce blood-brain barrier penetration compared to the lipophilic benzamide-pyrrolidine structure of YM-09151-2.

Benzofuran-Based Ethyl Acetates

discusses ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate , synthesized via oxidation of a thioether precursor. Its crystal structure reveals stabilization through π-π interactions and hydrogen bonding, with a melting point of 225–238°C .

Property Benzofuran Derivative Target Compound
Core Structure Benzofuran Propanamide
Melting Point 225–238°C Undocumented
Stabilization π-π interactions Potential H-bonding (hydroxyl)

Key Differences :

  • The sulfinyl and bromo groups in the benzofuran derivative enhance electrophilicity, whereas the target compound’s hydroxyl group may increase hydrophilicity.

Dihydropyridine Derivatives with Vasodilatory Effects

highlights YC-93, a dihydropyridine with potent cerebral and coronary vasodilation activity. Its structure includes a 3-nitrophenyl group and a benzyl-methylamino side chain, contributing to 100–300× higher potency than reference drugs like papaverine .

Property YC-93 Target Compound
Core Structure Dihydropyridine Propanamide
Bioactivity Vasodilation Undocumented

Key Differences :

  • YC-93’s dihydropyridine ring is critical for calcium channel modulation, a mechanism unlikely in the target compound due to its distinct structure.

Biological Activity

Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, also known as (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, is a chiral compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of approximately 265.31 g/mol. Its structure features an ethyl ester group, a benzyl substituent, and a hydroxypropanamide moiety, indicating potential significance in various biological applications and drug development processes.

The compound is characterized by its unique structural elements which may influence its biological activity. The presence of the hydroxypropanamide structure is particularly noteworthy as it may enhance interactions with biological targets such as enzymes and receptors.

Biological Activities

Research indicates that (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate exhibits several biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating their activity and influencing metabolic pathways. Enzyme inhibition studies suggest that it could interact with various enzymes involved in critical biochemical processes.
  • Receptor Binding : Preliminary studies indicate that (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate might bind to certain receptors, affecting signal transduction pathways.
  • Cellular Processes : The compound's ability to modulate cellular processes suggests its relevance in pharmacological applications, including drug design and development targeting specific diseases.

The biological mechanisms through which (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate operates include:

  • Enzyme Interaction : The compound may interact with enzymes at their active sites, leading to inhibition or alteration of enzyme function. This interaction can significantly impact metabolic pathways and cellular signaling .
  • Influence on Metabolic Processes : By modulating enzyme activity and receptor interactions, the compound can influence various metabolic processes within cells, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-amino-4-(benzylamino)butanoateContains an amino group instead of hydroxyMay exhibit different biological activities due to amino substitution
Benzyl 2-aminoacetateLacks hydroxy group; simpler structureMore straightforward synthesis but potentially less bioactive
Ethyl N-benzoyl-L-alaninateFeatures a benzoyl group instead of benzylDifferent reactivity patterns due to carbonyl presence

This table illustrates how the hydroxypropanamide structure of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate could contribute to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate in various contexts:

  • Inhibition Studies : A study focused on the compound's inhibitory effects on specific enzymes related to metabolic disorders demonstrated significant inhibition rates, suggesting potential therapeutic applications in managing conditions like diabetes or obesity .
  • Neurotransmitter Modulation : Research has indicated that derivatives of this compound may act on neurotransmitter systems, particularly GABA uptake mechanisms, highlighting its potential role in treating neurological disorders .
  • Pharmacological Applications : The compound's structural features have been linked to its effectiveness in drug development, particularly in creating novel therapeutics targeting specific diseases through enzyme inhibition or receptor modulation .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, and how are reaction progress and purity monitored?

Answer:
The synthesis typically involves condensation reactions between benzyl-protected hydroxypropanamide precursors and activated esters (e.g., ethyl bromoacetate) under reflux conditions. Key steps include:

  • Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether solvent systems to track reaction completion .
  • Purification : Silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:4 v/v) to isolate the product. Purity is confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
  • Catalyst screening : Organocatalysts like DMAP (4-dimethylaminopyridine) can accelerate esterification .
  • Byproduct mitigation : Use of scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents .
  • Process analytics : Real-time FT-IR spectroscopy to monitor intermediate formation and avoid over-reaction .

Basic: What spectroscopic techniques are used for structural characterization, and what key signals confirm the core structure?

Answer:

  • NMR :
    • ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl ester -CH₃), a singlet at δ 3.4–3.6 ppm (amide N-CH₂), and aromatic protons (δ 7.2–7.4 ppm) from the benzyl group .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester C=O) and δ 165–168 ppm (amide C=O) .
  • IR : Strong bands at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level resolution:

  • Sample preparation : Recrystallization from ethyl acetate/petroleum ether (2:1 v/v) to obtain diffraction-quality crystals .
  • Key parameters :
    • Space group identification (e.g., P2₁/c).
    • Hydrogen-bonding analysis (e.g., O-H···O interactions between hydroxypropanamide and ester groups) .
    • Torsion angles to confirm spatial arrangement of the benzyl group .
  • Validation : R-factor < 0.05 and agreement between experimental and calculated powder XRD patterns .

Basic: What in vitro assays are used for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to controls .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .

Advanced: How can mechanistic studies (e.g., enzyme inhibition kinetics) be designed for this compound?

Answer:

  • Target selection : Molecular docking (AutoDock Vina) to predict binding affinity for enzymes like lipoxygenase or acetylcholinesterase .
  • Kinetic assays :
    • Michaelis-Menten plots : Vary substrate concentration with fixed inhibitor (compound) concentration to determine inhibition type (competitive/non-competitive) .
    • IC₅₀ determination : Dose-response curves using fluorogenic substrates (e.g., AMC-labeled peptides for protease assays) .
  • Validation : Site-directed mutagenesis of enzyme active sites to confirm binding interactions .

Basic: How are contradictory spectral or crystallographic data resolved?

Answer:

  • Cross-validation : Compare NMR (solution state) and SCXRD (solid state) data to rule out solvent-induced conformational changes .
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers of amide bonds .
  • DFT calculations : Gaussian simulations of IR/NMR spectra to match experimental peaks .

Advanced: What strategies are employed to enhance solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the hydroxypropanamide group for pH-sensitive release .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) using emulsion-solvent evaporation .
  • Co-solvent systems : Use of PEG-400/water (1:1 v/v) for intravenous administration .

Basic: What analytical techniques ensure batch-to-batch consistency in academic synthesis?

Answer:

  • HPLC : Retention time (t_R = 8.2 min) and peak area ≥98% purity .
  • GC-MS : Molecular ion peak at m/z 293 (M⁺) and fragmentation pattern matching reference libraries .

  • Elemental analysis : C: 58.1%, H: 6.2%, N: 4.8% (calculated for C₁₅H₁₉NO₅) .

Advanced: How is computational modeling integrated into the study of this compound’s reactivity?

Answer:

  • Reactivity prediction : DFT (B3LYP/6-31G*) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Degradation pathways : Molecular dynamics (MD) simulations in explicit solvent (e.g., water) to predict hydrolysis rates of the ester group .
  • SAR studies : QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.